molecular formula C8H7N3S B186264 4-(methylsulfanyl)-1,2,3-benzotriazine CAS No. 22305-56-2

4-(methylsulfanyl)-1,2,3-benzotriazine

Cat. No.: B186264
CAS No.: 22305-56-2
M. Wt: 177.23 g/mol
InChI Key: BEZAACQRPPJFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylsulfanyl)-1,2,3-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a triazine ring fused with a benzene ring and a methyl sulfide group attached to the fourth position of the triazine ring. The unique structure of 1,2,3-benzotriazin-4-yl methyl sulfide imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,2,3-benzotriazin-4-yl methyl sulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenethiol with nitrous acid to form the triazine ring, followed by methylation to introduce the methyl sulfide group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-(methylsulfanyl)-1,2,3-benzotriazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazine ring to dihydro derivatives.

    Substitution: The methyl sulfide group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(methylsulfanyl)-1,2,3-benzotriazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,2,3-benzotriazin-4-yl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(methylsulfanyl)-1,2,3-benzotriazine can be compared with other similar compounds, such as:

    1,2,3-Benzotriazin-4-yl methyl sulfone: This compound has a sulfone group instead of a sulfide group, which affects its chemical reactivity and biological activity.

    1,2,3-Benzotriazin-4-yl methyl ether: The presence of an ether group instead of a sulfide group imparts different physical and chemical properties.

    1,2,3-Benzotriazin-4-yl methyl amine: The amine group introduces different reactivity and potential biological activities

Properties

CAS No.

22305-56-2

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

4-methylsulfanyl-1,2,3-benzotriazine

InChI

InChI=1S/C8H7N3S/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3

InChI Key

BEZAACQRPPJFMJ-UHFFFAOYSA-N

SMILES

CSC1=NN=NC2=CC=CC=C21

Canonical SMILES

CSC1=NN=NC2=CC=CC=C21

22305-56-2

Origin of Product

United States

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